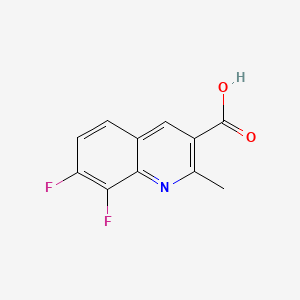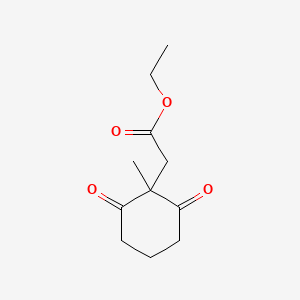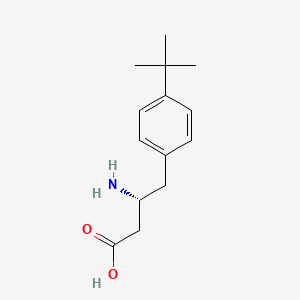![molecular formula C10H7ClN2S2 B14005985 [2-Chloro-5-(thiocyanatomethyl)phenyl]methyl thiocyanate CAS No. 93262-83-0](/img/structure/B14005985.png)
[2-Chloro-5-(thiocyanatomethyl)phenyl]methyl thiocyanate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[2-Chloro-5-(thiocyanatomethyl)phenyl]methyl thiocyanate: is an organic compound with the molecular formula C10H7ClN2S2 This compound is characterized by the presence of two thiocyanate groups attached to a chlorinated phenyl ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [2-Chloro-5-(thiocyanatomethyl)phenyl]methyl thiocyanate typically involves the reaction of 2-chloro-5-(bromomethyl)benzyl bromide with potassium thiocyanate in the presence of a suitable solvent such as acetone or dimethylformamide . The reaction is carried out under reflux conditions for several hours, followed by purification through recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as the use of environmentally friendly solvents and catalysts, can make the industrial production more sustainable.
Analyse Des Réactions Chimiques
Types of Reactions
[2-Chloro-5-(thiocyanatomethyl)phenyl]methyl thiocyanate: undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be substituted by nucleophiles such as amines, alcohols, or thiols.
Oxidation: The thiocyanate groups can be oxidized to form sulfonates or sulfinates.
Reduction: The compound can be reduced to form corresponding amines or thiols.
Hydrolysis: The thiocyanate groups can undergo hydrolysis to form isothiocyanates or amines.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as , , or in solvents like or .
Oxidation: Reagents such as , , or .
Reduction: Reagents such as , , or with a suitable catalyst.
Hydrolysis: Acidic or basic conditions using , , or .
Major Products Formed
Nucleophilic Substitution: Formation of substituted phenyl derivatives.
Oxidation: Formation of sulfonates or sulfinates.
Reduction: Formation of amines or thiols.
Hydrolysis: Formation of isothiocyanates or amines.
Applications De Recherche Scientifique
[2-Chloro-5-(thiocyanatomethyl)phenyl]methyl thiocyanate: has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals, dyes, and polymers.
Mécanisme D'action
The mechanism of action of [2-Chloro-5-(thiocyanatomethyl)phenyl]methyl thiocyanate involves its interaction with specific molecular targets, such as enzymes or receptors. The thiocyanate groups can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of enzymatic activity. Additionally, the compound’s ability to undergo redox reactions can influence cellular oxidative stress pathways.
Comparaison Avec Des Composés Similaires
[2-Chloro-5-(thiocyanatomethyl)phenyl]methyl thiocyanate: can be compared with similar compounds such as:
1-Chloro-2,4-bis(thiocyanatomethyl)benzene: Similar structure but with two thiocyanate groups on different positions of the phenyl ring.
4-Chloro-1,3-phenylene bis(methylene) bis(thiocyanate): Contains two thiocyanate groups attached to a different phenyl ring structure.
5-Chloro-2-(substituted phenyl)benzo[d]thiazole derivatives: Different core structure but similar functional groups.
The uniqueness of This compound
Propriétés
Numéro CAS |
93262-83-0 |
|---|---|
Formule moléculaire |
C10H7ClN2S2 |
Poids moléculaire |
254.8 g/mol |
Nom IUPAC |
[2-chloro-5-(thiocyanatomethyl)phenyl]methyl thiocyanate |
InChI |
InChI=1S/C10H7ClN2S2/c11-10-2-1-8(4-14-6-12)3-9(10)5-15-7-13/h1-3H,4-5H2 |
Clé InChI |
XLWJHNAFCNUFOP-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1CSC#N)CSC#N)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


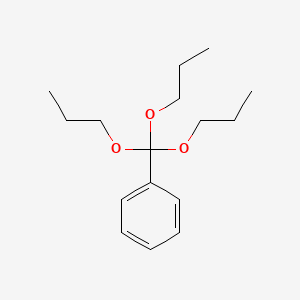
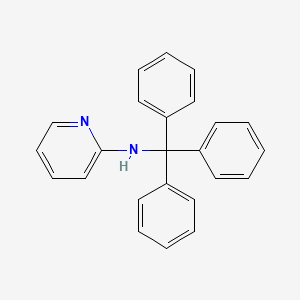

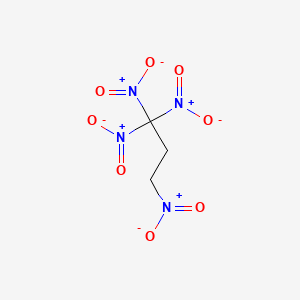
![(2S)-3-amino-2-[(2-methylpropan-2-yl)oxycarbonyl]hex-5-enoic acid](/img/structure/B14005925.png)
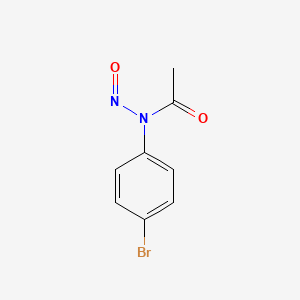
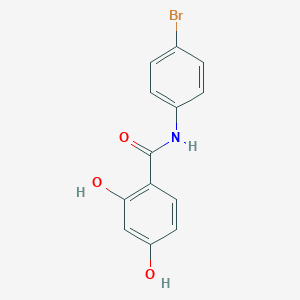
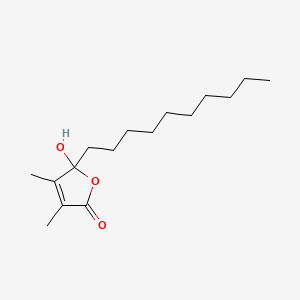
![6-(Pyridin-3-yl)imidazo[1,2-a]pyridine](/img/structure/B14005947.png)
